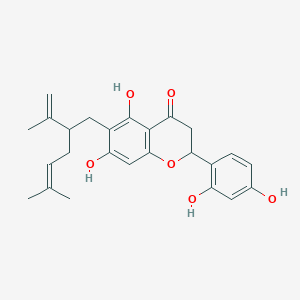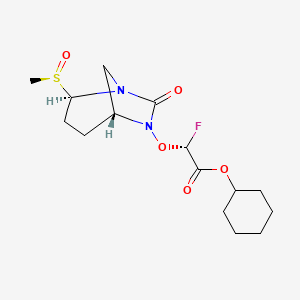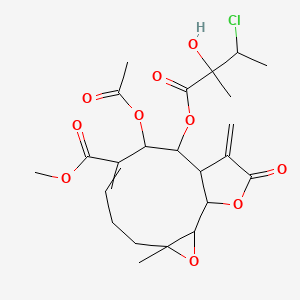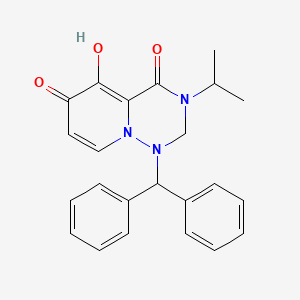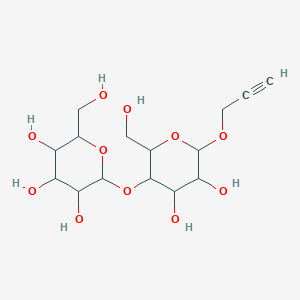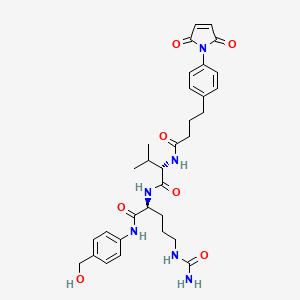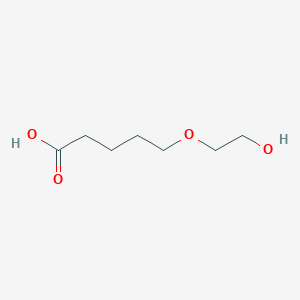
5-(2-Hydroxyethoxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethoxy)pentanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of pentanoic acid, featuring a hydroxyethoxy group attached to the fifth carbon atom of the pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Esterification: Pentanoic acid is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions, using sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-oxoethoxy)pentanoic acid.
Reduction: Formation of 5-(2-hydroxyethoxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethoxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a substrate for various enzymes, participating in metabolic reactions and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxyhexanoic acid
- 5-Hydroxy-2-pentanone
- 5-(2-Methoxyethoxy)pentanoic acid
Uniqueness
5-(2-Hydroxyethoxy)pentanoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1038981-53-1 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5-(2-hydroxyethoxy)pentanoic acid |
InChI |
InChI=1S/C7H14O4/c8-4-6-11-5-2-1-3-7(9)10/h8H,1-6H2,(H,9,10) |
Clave InChI |
QKCNHWFZRJSXIP-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


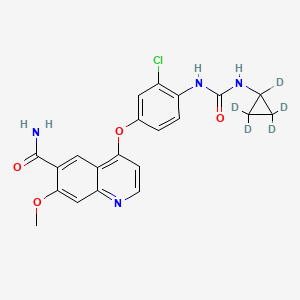
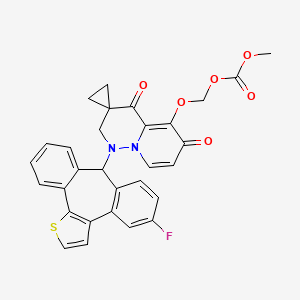
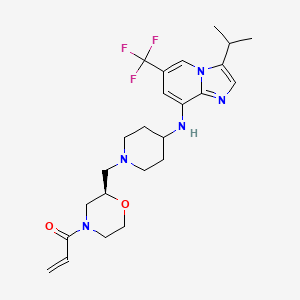
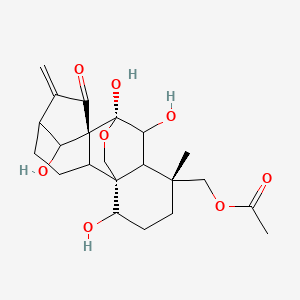
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
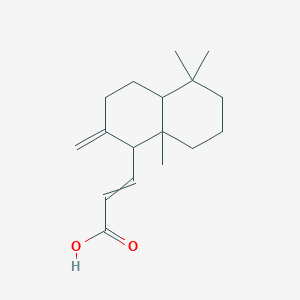
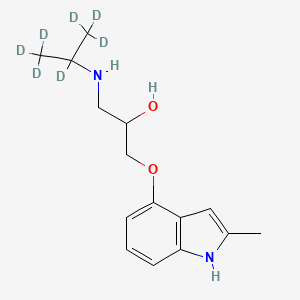
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
